H-D-异亮氨酸-苯丙氨酸-赖氨酸-Pna

描述

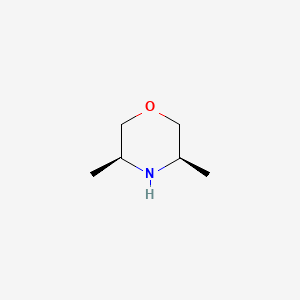

H-D-Ile-Phe-Lys-Pna, also known as D-Isoleucyl-L-Phenylalanyl-L-Lysine p-nitroanilide, is a synthetic peptide substrate. It is widely used in biochemical research, particularly in the study of proteolytic enzymes such as plasmin and tryptase. This compound is characterized by its ability to release p-nitroaniline upon enzymatic cleavage, which can be quantitatively measured to assess enzyme activity .

科学研究应用

H-D-Ile-Phe-Lys-Pna is extensively used in various fields of scientific research:

Biochemistry: As a substrate for studying the activity of proteolytic enzymes such as plasmin and tryptase

Medicine: In the development of diagnostic assays for coagulation disorders and other conditions involving protease activity

Pharmacology: For screening potential inhibitors of proteolytic enzymes, aiding in drug discovery

Industrial Applications: In quality control processes for pharmaceutical products that involve protease activity

生化分析

Biochemical Properties

H-D-Ile-Phe-Lys-Pna serves as a highly specific substrate for human plasmin, a serine protease involved in the fibrinolysis pathway . The compound interacts with plasmin by binding to its active site, allowing researchers to measure plasmin activity through the release of p-nitroaniline, which can be quantified spectrophotometrically . Additionally, H-D-Ile-Phe-Lys-Pna is cleaved by transmembrane tryptase, indicating its utility in studying various proteolytic enzymes .

Cellular Effects

H-D-Ile-Phe-Lys-Pna influences cellular processes by serving as a substrate for proteases that play critical roles in cell signaling and metabolism. For instance, the cleavage of H-D-Ile-Phe-Lys-Pna by plasmin can impact the regulation of fibrin degradation, affecting processes such as wound healing and tissue remodeling . The compound’s interaction with proteases can also modulate gene expression and cellular metabolism by influencing the availability of active enzymes and their substrates .

Molecular Mechanism

At the molecular level, H-D-Ile-Phe-Lys-Pna exerts its effects through specific binding interactions with proteases like plasmin. The compound’s peptide sequence allows it to fit into the active site of plasmin, where it undergoes hydrolysis, releasing p-nitroaniline . This reaction not only serves as a measure of enzyme activity but also provides insights into the enzyme’s specificity and catalytic efficiency . The inhibition or activation of plasmin by H-D-Ile-Phe-Lys-Pna can lead to changes in gene expression and downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of H-D-Ile-Phe-Lys-Pna can change over time due to factors such as stability and degradation. The compound is stable under specific storage conditions, typically at -20°C, but may degrade over time if exposed to higher temperatures or moisture . Long-term studies have shown that the activity of H-D-Ile-Phe-Lys-Pna can decrease over time, impacting its effectiveness in biochemical assays .

Dosage Effects in Animal Models

The effects of H-D-Ile-Phe-Lys-Pna in animal models vary with different dosages. At lower doses, the compound effectively serves as a substrate for plasmin without causing significant adverse effects . At higher doses, H-D-Ile-Phe-Lys-Pna may exhibit toxic effects, potentially disrupting normal cellular functions and leading to adverse outcomes . Threshold effects have been observed, where the compound’s activity plateaus or decreases beyond a certain concentration .

Metabolic Pathways

H-D-Ile-Phe-Lys-Pna is involved in metabolic pathways related to proteolysis and fibrinolysis. The compound interacts with enzymes such as plasmin and transmembrane tryptase, which play roles in the degradation of fibrin and other proteins . These interactions can influence metabolic flux and the levels of various metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, H-D-Ile-Phe-Lys-Pna is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution can affect its localization and accumulation, influencing its activity and function . Studies have shown that H-D-Ile-Phe-Lys-Pna can accumulate in certain cellular compartments, impacting its availability for enzymatic reactions .

Subcellular Localization

H-D-Ile-Phe-Lys-Pna’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it interacts with proteases and other biomolecules . This localization can affect the compound’s activity and function, as well as its role in cellular processes .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Ile-Phe-Lys-Pna typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

Deprotection and coupling: The N-terminal protecting group is removed, and the next protected amino acid is coupled using activating agents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine).

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.

Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers

Industrial Production Methods

Industrial production of H-D-Ile-Phe-Lys-Pna follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure high throughput and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product meets the required purity standards .

化学反应分析

Types of Reactions

H-D-Ile-Phe-Lys-Pna primarily undergoes enzymatic cleavage reactions. The peptide bond between lysine and p-nitroaniline is hydrolyzed by specific proteolytic enzymes, releasing p-nitroaniline, which can be detected spectrophotometrically .

Common Reagents and Conditions

Enzymes: Plasmin, tryptase, and other serine proteases.

Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer, typically at physiological pH (7.4).

Detection: The release of p-nitroaniline is monitored at 405 nm using a spectrophotometer

Major Products

The major product of the enzymatic reaction involving H-D-Ile-Phe-Lys-Pna is p-nitroaniline, which serves as a quantitative marker for enzyme activity .

作用机制

H-D-Ile-Phe-Lys-Pna functions as a chromogenic substrate for proteolytic enzymes. Upon cleavage by the enzyme, the peptide bond between lysine and p-nitroaniline is hydrolyzed, releasing p-nitroaniline. This release can be quantitatively measured, providing insights into the enzyme’s activity and kinetics .

相似化合物的比较

Similar Compounds

H-D-Ile-Phe-Lys-AMC: A fluorogenic substrate that releases 7-amino-4-methylcoumarin upon enzymatic cleavage.

H-D-Ile-Phe-Lys-pNA trifluoroacetate: A variant of H-D-Ile-Phe-Lys-Pna with a trifluoroacetate counterion.

H-D-Ile-Phe-Lys-βNA: A substrate that releases β-naphthylamine upon cleavage.

Uniqueness

H-D-Ile-Phe-Lys-Pna is unique due to its chromogenic properties, allowing for easy and quantitative measurement of enzyme activity through the release of p-nitroaniline. This makes it particularly valuable in diagnostic assays and research applications where precise quantification of protease activity is required .

属性

IUPAC Name |

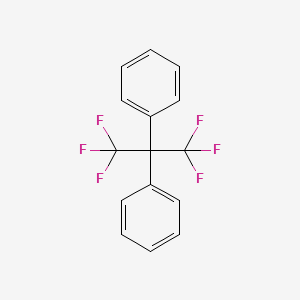

(2S)-6-amino-2-[[(2S)-2-[[(2R,3R)-2-amino-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-N-(4-nitrophenyl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N6O5/c1-3-18(2)24(29)27(36)32-23(17-19-9-5-4-6-10-19)26(35)31-22(11-7-8-16-28)25(34)30-20-12-14-21(15-13-20)33(37)38/h4-6,9-10,12-15,18,22-24H,3,7-8,11,16-17,28-29H2,1-2H3,(H,30,34)(H,31,35)(H,32,36)/t18-,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPVLFJQPHXESFM-IBURTVSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(aminooxy)methyl]Benzonitrile](/img/structure/B1339787.png)

![5-Bromo-3-methylimidazo[1,2-a]pyridine](/img/structure/B1339805.png)

![5-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1339806.png)